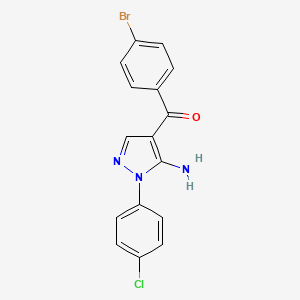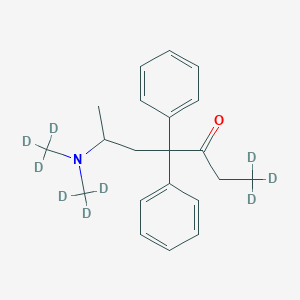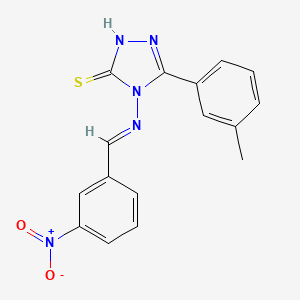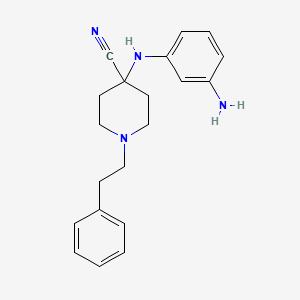![molecular formula C30H26N4O3S B15087481 (3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15087481.png)
(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features multiple functional groups, including a thiazolo-triazole ring system, an indole moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the Thiazolo-Triazole Ring System: This might involve the cyclization of a suitable precursor containing thioamide and hydrazine functionalities under acidic or basic conditions.
Introduction of the Indole Moiety: This could be achieved through a condensation reaction between an indole derivative and the thiazolo-triazole intermediate.
Substitution Reactions:
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation Products: Indole-2,3-dione derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use as a lead compound in the development of new drugs.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- (3Z)-3-(2-(4-Ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of the compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The butoxyphenyl group, for example, might impart different solubility and binding properties compared to methoxy or ethoxy analogs.
Properties
Molecular Formula |
C30H26N4O3S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H26N4O3S/c1-3-4-17-37-22-15-13-21(14-16-22)27-31-30-34(32-27)29(36)26(38-30)25-23-7-5-6-8-24(23)33(28(25)35)18-20-11-9-19(2)10-12-20/h5-16H,3-4,17-18H2,1-2H3/b26-25- |
InChI Key |
PELQWIDRTZQNPQ-QPLCGJKRSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)C)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)C)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15087400.png)
![3-(2-Cyclopropylacetamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15087402.png)



![6-imino-7-(3-methoxypropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087425.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B15087449.png)

![10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B15087460.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15087468.png)
![7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15087474.png)
![1-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15087479.png)
![Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-](/img/structure/B15087487.png)

